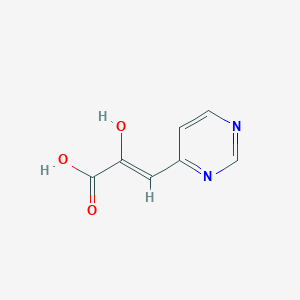![molecular formula C8H11NO3 B1146253 Acetaldehyde,[4-(isopropyl)-5-oxo-2-oxazolidinylidene]- CAS No. 152420-78-5](/img/structure/B1146253.png)
Acetaldehyde,[4-(isopropyl)-5-oxo-2-oxazolidinylidene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetaldehyde,[4-(isopropyl)-5-oxo-2-oxazolidinylidene]- is a specialized organic compound with the molecular formula C8H11NO3 and a molecular weight of 169.17784 g/mol. This compound is characterized by its unique structure, which includes an oxazolidinylidene ring substituted with an isopropyl group and an oxo group. It is used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
The preparation of Acetaldehyde,[4-(isopropyl)-5-oxo-2-oxazolidinylidene]- can be achieved through several synthetic routes. One common method involves the reaction of a suitable aldehyde with an isopropyl-substituted oxazolidinone under controlled conditions. Industrial production methods often involve the use of catalysts to enhance the reaction efficiency and yield. For example, the dehydrogenation of alcohols in the presence of metal catalysts like copper can be employed to synthesize this compound .
Análisis De Reacciones Químicas
Acetaldehyde,[4-(isopropyl)-5-oxo-2-oxazolidinylidene]- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be employed in studies involving enzyme interactions and metabolic pathwaysAdditionally, it is used in various industrial processes, including the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of Acetaldehyde,[4-(isopropyl)-5-oxo-2-oxazolidinylidene]- involves its interaction with specific molecular targets and pathways. For example, it can undergo reductive amination, where it reacts with amines to form imines, which are then reduced to amines . This process is facilitated by reducing agents such as sodium cyanoborohydride. The compound’s unique structure allows it to participate in various biochemical reactions, making it a valuable tool in scientific research .
Comparación Con Compuestos Similares
Acetaldehyde,[4-(isopropyl)-5-oxo-2-oxazolidinylidene]- can be compared with other similar compounds, such as acetaldehyde and other oxazolidinone derivatives. While acetaldehyde is a simple aldehyde with the formula C2H4O, the presence of the oxazolidinylidene ring and isopropyl group in Acetaldehyde,[4-(isopropyl)-5-oxo-2-oxazolidinylidene]- imparts unique chemical properties and reactivity . Other similar compounds include various substituted oxazolidinones, which may differ in their substituent groups and overall reactivity .
Propiedades
Número CAS |
152420-78-5 |
|---|---|
Fórmula molecular |
C8H11NO3 |
Peso molecular |
169.17784 |
Sinónimos |
Acetaldehyde, [4-(1-methylethyl)-5-oxo-2-oxazolidinylidene]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


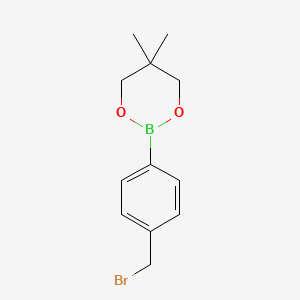
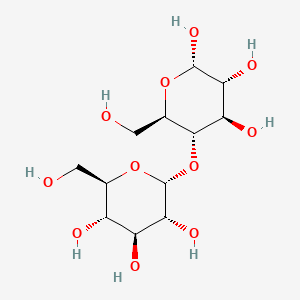
![(1R,2S,5S,6R,10R,11R,13R,15R)-11,13-dihydroxy-5-[(2S)-6-hydroxy-6-methylheptan-2-yl]-6,10-dimethyl-18-phenyl-16,18,20-triazahexacyclo[13.5.2.01,9.02,6.010,15.016,20]docos-21-ene-17,19-dione](/img/structure/B1146172.png)
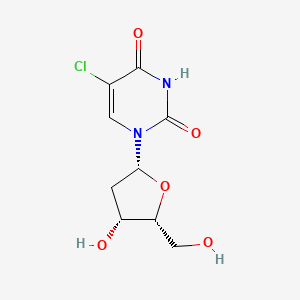

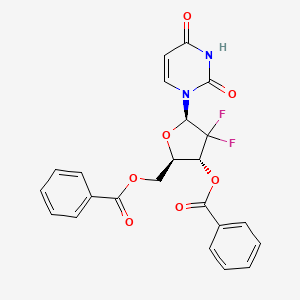
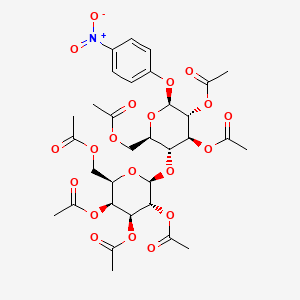


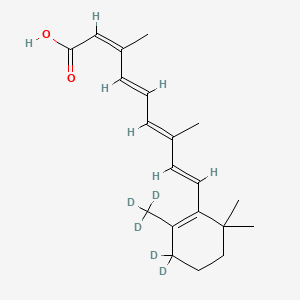
![1-[(4S,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B1146189.png)
